Product packaging for Barium 2,2,2-trifluoroacetate xhydrate(Cat. No.:)

Barium 2,2,2-trifluoroacetate xhydrate

Cat. No.: B12838787
M. Wt: 381.37 g/mol
InChI Key: LBXJTVTUBQITFJ-UHFFFAOYSA-L
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Description

Overview of Barium 2,2,2-trifluoroacetate as a Precursor Material

Barium 2,2,2-trifluoroacetate is a significant precursor material in the synthesis of barium-containing inorganic compounds, such as barium fluoride (B91410) (BaF₂) and various oxides. Metal trifluoroacetates (TFAs) are widely used for creating bulk and nanostructured materials through thermal decomposition. acs.orgethz.ch The primary advantage of using barium trifluoroacetate (B77799) lies in its ability to decompose cleanly, yielding high-purity final products.

The thermal decomposition of barium trifluoroacetate adducts has been shown to form BaF₂ at temperatures between 250 and 600 °C. researchgate.net This method is particularly valuable in the fabrication of high-performance superconducting films, such as Yttrium Barium Copper Oxide (YBCO). acs.orgresearchgate.net In these applications, the trifluoroacetate precursor route is favored because it avoids the formation of stable barium carbonate (BaCO₃), an undesirable byproduct that can form when using conventional metal carboxylates and can degrade the superconducting properties of the final film. researchgate.net The use of a fluorine-containing precursor like barium trifluoroacetate leads to the in-situ formation of metal fluorides, which are more readily converted to the desired oxide phase. researchgate.net

The physical state and solubility of the precursor are also crucial. Barium trifluoroacetate is a crystalline solid that is moderately soluble in water and other solvents, making it suitable for solution-based deposition techniques. americanelements.com These methods allow for precise control over stoichiometry and film thickness, which are essential for fabricating complex materials like high-temperature superconductors. researchgate.net

Table 1: Physicochemical Properties of Barium Trifluoroacetate (Anhydrous)

Property Value
IUPAC Name barium(2+);2,2,2-trifluoroacetate
Molecular Formula C₄BaF₆O₄
Molecular Weight 363.36 g/mol nih.govnih.gov
Appearance White to almost white crystalline powder tcichemicals.com
Canonical SMILES C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ba+2] nih.govnih.gov

| CAS Number | 2992-78-1 nih.gov |

Significance of Trifluoroacetate Ligands in Metal-Organic Chemistry and Thermal Transformations

The trifluoroacetate (CF₃COO⁻) ligand is a cornerstone of the utility of compounds like barium 2,2,2-trifluoroacetate in materials synthesis. Its unique structure and electronic properties offer considerable versatility in coordination chemistry and influence the pathways of thermal decomposition. acs.orgethz.ch

In metal-organic chemistry, the trifluoroacetate anion can act as a versatile ligand. It can coordinate to metal centers in various modes, including as a monodentate, bidentate, or bridging ligand. acs.org This flexibility allows for the formation of diverse molecular and polymeric structures, from mononuclear complexes to infinite chains, which can serve as tailored precursors for specific material architectures. acs.orgethz.chresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the electronic properties of the metal complex.

During thermal transformations, the trifluoroacetate ligand plays a critical role in the conversion from a metal-organic precursor to a final inorganic material. The decomposition of metal trifluoroacetates is a complex process that involves the release of several gaseous fluorinated compounds. acs.org Contrary to some earlier assumptions that hydrogen fluoride (HF) was a major byproduct, detailed studies have shown that the released gases primarily include trifluoroacetic acid (CF₃COOH), trifluoroacetyl fluoride (CF₃COF), and carbonyl fluoride (COF₂), alongside carbon monoxide (CO) and carbon dioxide (CO₂). acs.org The specific composition of these volatile products can be tuned by controlling the reaction atmosphere, such as the oxygen partial pressure. acs.orgresearchgate.net This controlled release of gaseous species is crucial for achieving desired film microstructures, as a rapid escape of gas can lead to unwanted porosity in the final material. researchgate.net

Table 2: Common Gaseous Products from Metal Trifluoroacetate Thermal Decomposition

Compound Name Chemical Formula Role/Observation
Trifluoroacetic Acid CF₃COOH A primary fluorinated compound released during decomposition. acs.org
Trifluoroacetyl Fluoride CF₃COF Identified as a gaseous byproduct in evolved gas analysis. acs.org
Carbonyl Fluoride COF₂ Another fluorinated gas released during the thermal process. acs.org
Carbon Dioxide CO₂ Common decomposition product; ratio to CO can vary with atmosphere. acs.org

Historical Context of Barium Carboxylate Compounds in Precursor Design

The use of metal carboxylates as precursors for producing oxide materials has a long history in materials science. These compounds are generally valued for their good solubility in organic solvents and their ability to be deposited via solution-based methods. In the context of barium-containing materials, simple carboxylates like barium acetate (B1210297) have been employed. However, their use presents significant challenges, particularly in the synthesis of complex oxides like YBCO superconductors.

A major drawback of traditional barium carboxylates is their tendency to decompose into barium carbonate (BaCO₃). researchgate.net This carbonate is highly stable and requires high temperatures to be fully converted to barium oxide, which can be detrimental to the final properties of the material, such as the critical current density in superconductors. researchgate.net

The development of fluorinated carboxylates, specifically trifluoroacetates, marked a significant advancement in precursor design. The "ex-situ" metal-organic deposition (MOD) process using trifluoroacetate precursors was developed to overcome the barium carbonate problem. researchgate.net By incorporating fluorine into the precursor, the decomposition pathway is altered to proceed through an intermediate metal fluoride (e.g., BaF₂) phase. researchgate.netresearchgate.net This fluoride intermediate effectively bypasses the formation of the stable carbonate, allowing for the creation of high-quality, c-axis oriented epitaxial films with superior performance characteristics. researchgate.net This strategic shift from simple carboxylates to trifluoroacetates represents a key innovation in the chemical precursor approach to advanced electronic and ceramic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BaF6O5 B12838787 Barium 2,2,2-trifluoroacetate xhydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2BaF6O5

Molecular Weight

381.37 g/mol

IUPAC Name

barium(2+);2,2,2-trifluoroacetate;hydrate

InChI

InChI=1S/2C2HF3O2.Ba.H2O/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);;1H2/q;;+2;/p-2

InChI Key

LBXJTVTUBQITFJ-UHFFFAOYSA-L

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Ba+2]

Origin of Product

United States

Synthetic Methodologies for Barium 2,2,2 Trifluoroacetate Xhydrate

Direct Synthesis Routes

Direct synthesis methods involve the straightforward reaction of a barium-containing precursor with trifluoroacetic acid. These routes are often selected for their simplicity and high conversion rates.

A documented method for synthesizing barium trifluoroacetate (B77799) involves the reaction of barium hydride (BaH₂) with trifluoroacetic acid (CF₃COOH) in the presence of polydentate ligands. americanelements.com This reaction is typically conducted in an organic solvent such as tetrahydrofuran (B95107) (THF) at reduced temperatures, for instance, -40 °C. americanelements.com The general stoichiometry for this synthesis is a 1:1:2 molar ratio of barium hydride to the polydentate ligand to trifluoroacetic acid. americanelements.com

This pathway does not typically yield the simple hydrate (B1144303) but rather forms complex adducts where the barium ion is coordinated by both the trifluoroacetate anions and the polydentate ligand. americanelements.com These resulting products are among the first examples of Group 2 trifluoroacetate compounds with characterized mononuclear or dinuclear structures in the solid state. americanelements.com The specific ligand used dictates the final structure of the crystalline product. americanelements.com

Table 1: Examples of Barium Trifluoroacetate Adducts Synthesized from Barium Hydride Data sourced from research on polydentate ligand adducts. americanelements.com

Polydentate Ligand (L)Resulting Compound Formula
12-crown-4[Ba(O₂CCF₃)₂]₂(12-crown-4)₂
Triglyme[Ba(O₂CCF₃)₂]₂(triglyme)₂
2-(hydroxymethyl)-15-crown-5Ba(O₂CCF₃)₂
Cryptand(222)Ba(O₂CCF₃)₂
18-crown-6·PyridineBa(O₂CCF₃)₂
2-(hydroxymethyl)-18-crown-6Ba(O₂CCF₃)₂

A more conventional and straightforward direct synthesis involves the reaction of barium carbonate (BaCO₃) with trifluoroacetic acid. This is a classic acid-base reaction where the carbonate acts as the base, reacting with the strong acid to form the salt, water, and carbon dioxide gas.

The balanced chemical equation for this reaction is: BaCO₃ + 2 CF₃COOH → Ba(CF₃COO)₂ + H₂O + CO₂

This method is advantageous due to the low cost and stability of barium carbonate as a starting material. The reaction proceeds readily, with the evolution of CO₂ gas driving it to completion. The resulting product, Barium 2,2,2-trifluoroacetate, can then be isolated from the aqueous solution by evaporation of the water.

Solution-Based Preparation Techniques

Solution-based techniques are fundamental to controlling the synthesis and crystallization of Barium 2,2,2-trifluoroacetate x-hydrate. The choice of solvent and the method of crystallization are critical in determining the final product's form and purity.

Organic solvents play a crucial role in the synthesis of barium trifluoroacetate and its adducts. Tetrahydrofuran (THF) is a commonly used solvent, particularly for the reaction involving barium hydride, as it effectively solubilizes the reactants and ligand complexes. americanelements.com Pyridine has also been incorporated as part of a complex ligand system (18-crown-6·C₅H₅N), highlighting its role in the coordination sphere of the barium ion. americanelements.com

While specific syntheses in ethanol (B145695) or toluene (B28343) are not detailed in the primary literature for this exact compound, these solvents are widely used in related chemical syntheses. Ethanol, often in combination with water, is used to control the precipitation and particle size of other barium salts like barium fluoride (B91410). sigmaaldrich.com The solubility of the reactants and the final product in different organic solvents can be exploited to guide the reaction and facilitate purification through selective precipitation or recrystallization.

Controlled crystallization is the process by which a solid with a well-defined crystal structure is formed from a solution. For Barium 2,2,2-trifluoroacetate, this is key to obtaining either a solvate (a crystal containing trapped solvent molecules) or a hydrate (containing water of crystallization).

The formation of crystalline adducts with polydentate ligands, as confirmed by single-crystal X-ray diffraction, is a clear example of controlled crystallization leading to solvate formation. americanelements.com

The formation of Barium 2,2,2-trifluoroacetate x-hydrate occurs when crystallization is performed from an aqueous solution. Barium trifluoroacetate is a moderately water-soluble crystalline source. During the crystallization process from water, a fixed number of water molecules can be incorporated into the crystal lattice for each formula unit of the barium salt. This "water of crystallization" is integral to the stable crystal structure of the hydrate. The precise number of water molecules, 'x', can be determined through techniques such as gravimetric analysis, where the hydrated salt is heated to drive off the water, and the mass difference is measured.

Precursor Purity and Stoichiometry Control

The purity of the final Barium 2,2,2-trifluoroacetate product is highly dependent on the purity of the starting materials and the precise control of their ratios. Acetates and their derivatives are often used as precursors for producing ultra-high purity compounds. sigmaaldrich.com Therefore, ensuring the quality of the barium source (e.g., BaH₂, BaCO₃) and the trifluoroacetic acid is a critical first step.

Controlling stoichiometry—the quantitative relationship between reactants and products—is essential to ensure the reaction goes to completion and to minimize the presence of unreacted starting materials or side products in the final sample. For instance, in the reaction of BaCO₃ with CF₃COOH, a molar ratio of 1:2 is required for complete conversion. Any deviation can lead to an impure product containing either unreacted barium carbonate or excess trifluoroacetic acid. The purity of the final compound is particularly critical when it is intended for use as a precursor in the synthesis of advanced materials, such as high-temperature superconductors, where even small amounts of impurities can significantly degrade performance. Commercial suppliers may offer various grades of the product, and for research applications, the end-user may need to verify the identity and purity.

Selection and Characterization of Barium and Trifluoroacetate Feedstocks

The primary feedstocks for the synthesis of Barium 2,2,2-trifluoroacetate are a barium source and a trifluoroacetate source. The choice of these precursors can significantly influence the reaction pathway, yield, and purity of the final product.

Barium Feedstocks:

A common and effective barium source is Barium oxide (BaO). Barium oxide is known to react with water to form barium hydroxide (B78521) [Ba(OH)₂], which can then be neutralized by trifluoroacetic acid. mdpi.com The reactivity of BaO, particularly its tendency to hydrate, is a key consideration in the synthetic process. mdpi.com Alternatively, other barium salts could potentially be used in metathesis reactions.

Trifluoroacetate Feedstocks:

Trifluoroacetic acid (TFAH) is a primary feedstock for the trifluoroacetate anion. researchgate.net It is a strong acid that can readily react with a basic barium source. Another important precursor is trifluoroacetic anhydride (B1165640) (TFAA), which can be used to create anhydrous solutions, a critical factor in controlling the final hydration state of the product. researchgate.net The purity of the trifluoroacetic acid or its anhydride is paramount, as impurities can be incorporated into the final product.

The characterization of these feedstocks is crucial. For the barium source, this would involve confirming its chemical identity and purity through techniques like X-ray diffraction (XRD) and elemental analysis. For the trifluoroacetate source, techniques such as titration can determine the concentration, and spectroscopy can confirm its chemical structure.

Table 1: Selected Feedstocks for Synthesis

Feedstock Role Chemical Name Formula Key Considerations
Barium Source Barium Oxide BaO Highly reactive with water, forming barium hydroxide. mdpi.com
Trifluoroacetate Source Trifluoroacetic Acid CF₃COOH Strong acid, readily available. researchgate.net
Trifluoroacetate Source Trifluoroacetic Anhydride (CF₃CO)₂O Used for preparing anhydrous solutions. researchgate.net

Management of Hydration Level ("xhydrate") During Synthetic Procedures

The "x" in "xhydrate" signifies a variable number of water molecules associated with the barium trifluoroacetate crystal lattice. Controlling this level of hydration is a critical aspect of the synthesis.

The generation of water is a common feature in syntheses using trifluoroacetic acid with a metal oxide or hydroxide. researchgate.net If an anhydrous product is desired, methods to remove this water are necessary. One approach is the use of trifluoroacetic anhydride (TFAA), which reacts with any water present, thus ensuring an anhydrous environment. researchgate.net

Another strategy involves azeotropic distillation. In syntheses of similar metal trifluoroacetates, an alcohol like isobutanol is used as the reaction medium. google.com Water formed during the neutralization reaction can be removed by distilling it off as an azeotrope with the alcohol. google.com Subsequently, a hydrocarbon such as toluene can be added to form another azeotrope with the remaining alcohol, facilitating the crystallization of the anhydrous salt. google.com

Conversely, to produce a specific hydrate, the amount of water in the reaction mixture must be carefully controlled. This can be achieved by starting with hydrated reactants or by adding a stoichiometric amount of water to the reaction. The final product's hydration state can be influenced by the crystallization conditions, such as temperature and solvent composition. For instance, dissolving an anhydrous salt in water and then evaporating the solution can lead to the formation of a hydrated crystalline solid. mdpi.com The rate of evaporation can also play a role; rapid evaporation may yield a different hydrate than slow crystallization. mdpi.com

The characterization of the hydration level in the final product is typically performed using thermal analysis techniques, such as Thermogravimetric Analysis (TGA), which can quantify the mass loss corresponding to the water molecules as the sample is heated. The Karl Fischer method is another precise technique for determining water content. google.com

Table 2: Methods for Managing Hydration

Method Description Application Reference
Use of Anhydride Trifluoroacetic anhydride is used as a reactant to consume any water present. Production of anhydrous salt. researchgate.net
Azeotropic Distillation Water is removed from the reaction mixture as an azeotrope with a solvent. Production of anhydrous salt. google.com
Controlled Addition of Water A specific amount of water is introduced to the reaction to achieve a desired hydration level. Production of a specific hydrate.
Recrystallization from Aqueous Solution Anhydrous salt is dissolved in water and allowed to crystallize, forming a hydrate. Production of a hydrated salt. mdpi.com

Advanced Structural Characterization of Barium 2,2,2 Trifluoroacetate Xhydrate and Its Adducts

Single-Crystal X-ray Diffraction Analysis

Determination of Mononuclear and Dinuclear Coordination Geometries

The large ionic radius and flexible coordination sphere of the barium ion (Ba²⁺) allow for the formation of diverse structural motifs. Depending on the stoichiometry and the nature of the co-ligands used in synthesis, barium trifluoroacetate (B77799) can form both mononuclear and dinuclear complexes. researchgate.netacs.org

Mononuclear Structures: In the presence of a sufficiently large and encapsulating ligand, a mononuclear structure can be achieved. A key example is the complex formed with cryptand(222), [Ba(O₂CCF₃)₂(cryptand(222))]. researchgate.net In this arrangement, a single barium ion is encapsulated by the ligand, effectively preventing the formation of bridges between metal centers.

Dinuclear Structures: When smaller or more flexible ligands are used, dinuclear species are often formed. The complex [Ba₂(O₂CCF₃)₄(12-crown-4)₂] serves as a prime example. researchgate.netacs.org In this structure, two barium atoms are bridged by trifluoroacetate ligands, resulting in a dimeric molecule. Another dinuclear complex, [Ba₂(O₂CCF₃)₄(triglyme)₂], also displays this bridged arrangement. researchgate.net The distance between the two barium atoms in such dimers is a critical structural parameter. nih.gov

The formation of either mononuclear or dinuclear complexes is a direct consequence of the coordination environment, where polydentate ligands are used to reduce the degree of oligomerization that might otherwise occur. researchgate.net

Elucidation of Trifluoroacetate Ligand Bonding Modes (e.g., monodentate, bidentate, bridging)

The trifluoroacetate (CF₃COO⁻) anion is a versatile ligand capable of coordinating to metal centers in several distinct ways. Single-crystal X-ray diffraction studies on barium trifluoroacetate adducts have identified four different types of bonding modes. researchgate.netacs.org The specific mode adopted depends on the steric and electronic requirements of the complex.

Common bonding modes for carboxylate ligands include:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring.

Bidentate Bridging: Each of the two oxygen atoms of the carboxylate group binds to a different metal center, thus linking them.

The coordination mode of the trifluoroacetate ligand can be correlated with its infrared spectroscopic signature, particularly the position of the asymmetric C-O stretching frequency (νₐₛ₋ₘ(CO₂)). researchgate.netacs.org This correlation provides a powerful tool for structural inference when crystallographic data are unavailable.

Analysis of the Barium Coordination Environment

The coordination environment of the barium ion in these complexes is characterized by high coordination numbers, a consequence of its large size and electrostatic nature. The specific geometry is dictated by the number and type of coordinating atoms from both the trifluoroacetate anions and the ancillary ligands. researchgate.net

In adducts with polydentate ligands like crown ethers and glymes, the barium atoms are coordinated by all the donating atoms of these ligands. researchgate.netacs.org For instance, in a complex with a tetradentate ligand, the barium center was found to be fully saturated, exhibiting a distorted capped trigonal prismatic structure. nih.gov In another reported barium complex, each barium cation was nine-coordinated, resulting in a distorted tricapped trigonal prism geometry. researchgate.net This high coordination number helps to stabilize the metal center. libretexts.org

The table below summarizes the crystallographic data for several barium trifluoroacetate adducts as determined by single-crystal X-ray diffraction. acs.org

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
Ba₂(O₂CCF₃)₄(12-crown-4)₂MonoclinicP2₁/n11.014(1)12.016(1)15.269(1)104.47(1)4
Ba(O₂CCF₃)₂(18-crown-6)(py)OrthorhombicPnma27.178(3)11.417(1)9.133(1)4
Ba(O₂CCF₃)₂(18-crown-6CH₂OH)MonoclinicPn8.279(1)11.410(1)13.661(2)98.41(1)2

Investigation of Fluorine Atom Disorder within Trifluoromethyl Groups

A common feature in the crystal structures of compounds containing the trifluoromethyl (-CF₃) group is rotational disorder. researchgate.net The -CF₃ group can often rotate about the C-C bond axis, and the fluorine atoms may occupy multiple, statistically distributed positions in the crystal lattice. This phenomenon is observed in the single-crystal structures of barium trifluoroacetate adducts. researchgate.net

The presence of the highly electronegative fluorine atoms gives the trifluoromethyl group unique properties, including high lipophilicity and stability. nih.gov However, the relatively low rotational barrier allows for this dynamic or static disorder, which must be accounted for during the refinement of the crystal structure. In published structural diagrams, this disorder is often simplified by showing only one of the possible orientations for clarity. researchgate.net

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It provides information about the crystalline phases present, their structural properties (lattice parameters), and the degree of crystallinity.

Phase Identification and Assessment of Crystallinity

PXRD is instrumental for routine phase identification and for assessing the purity of a synthesized compound. The diffraction pattern obtained is a fingerprint of the material's crystal structure. For barium trifluoroacetate trihydrate (Ba(CF₃COO)₂ · 3H₂O), the PXRD pattern consists of a series of diffraction peaks at specific 2θ angles. researchgate.net The position and intensity of these peaks are characteristic of the compound's specific crystal lattice.

By comparing the experimental diffraction pattern to reference patterns from crystallographic databases, one can confirm the identity of the synthesized phase. researchgate.net Furthermore, the sharpness of the diffraction peaks is an indicator of the material's crystallinity; sharp, well-defined peaks suggest a highly crystalline material, whereas broad humps indicate an amorphous or poorly crystalline character. PXRD is also used to track phase transformations, such as those induced by thermal decomposition, for example, the conversion of barium trifluoroacetate hydrate (B1144303) to barium fluoride (B91410) (BaF₂). researchgate.net

In-Situ PXRD for Real-Time Structural Transformations during Thermal Processes

In-situ Powder X-ray Diffraction (PXRD) is a powerful technique for observing real-time structural changes in crystalline materials as they are subjected to thermal processes. For Barium 2,2,2-trifluoroacetate xhydrate, this method reveals a sequence of transformations upon heating.

The thermal decomposition of Barium 2,2,2-trifluoroacetate hydrate occurs in distinct stages. Initially, the hydrated form loses its water molecules. Following dehydration, the anhydrous salt undergoes a two-stage exothermic decomposition. This process, occurring between 282°C and 325°C, ultimately leads to the formation of Barium Fluoride (BaF₂) as the final stable product researchgate.net. The decomposition proceeds through an unstable intermediate, identified as CF₃COOBaF . The presence of oxygen has been noted to significantly advance the decomposition process researchgate.net.

The transformation pathway can be summarized as follows:

Initial State: this compound (Ba(CF₃COO)₂·nH₂O)

Dehydration: Anhydrous Barium 2,2,2-trifluoroacetate (Ba(CF₃COO)₂)

Intermediate Stage: Formation of an unstable intermediate (CF₃COOBaF) .

Final Product: Nanocrystalline Barium Fluoride (BaF₂) researchgate.net.

This real-time analysis is critical for understanding the compound's thermal stability and the nature of its decomposition products, which has significant implications for its use as a precursor in sol-gel processing and thin-film fabrication fao.org.

Table 1: Thermal Transformation Stages of this compound Below is an interactive data table summarizing the structural transformations observed via in-situ PXRD during thermal processing.

Stage Temperature Range (°C) Compound/Phase Present Key Observation
Initial Ambient Ba(CF₃COO)₂·nH₂O Crystalline hydrate
Dehydration 120 - 200 researchgate.net Ba(CF₃COO)₂ Removal of water molecules
Decomposition 282 - 325 Ba(CF₃COO)₂, CF₃COOBaF, BaF₂ Formation of BaF₂ via an unstable intermediate
Final > 325 BaF₂ Stable final product researchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and bonding within this compound. Methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information on functional groups, coordination environments, and electronic structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to the vibrations of chemical bonds, offering valuable insights into the coordination of the trifluoroacetate ligand to the barium center.

The coordination mode of a carboxylate ligand to a metal ion can be inferred by analyzing the positions of its asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations 911metallurgist.comresearchgate.net. The separation between these two frequencies (Δν = νasym - νsym) is a key diagnostic parameter scispace.com.

For metal carboxylates, the bonding can be categorized as ionic, unidentate, bidentate (chelating), or bridging 911metallurgist.com.

Unidentate Coordination: In this mode, one oxygen atom of the carboxylate group is coordinated to the metal ion. This results in a larger separation (Δν) between the asymmetric and symmetric stretching frequencies compared to the ionic form 911metallurgist.comresearchgate.net. The asymmetric stretching frequency increases, while the symmetric frequency decreases 911metallurgist.com.

Bidentate Coordination: When both oxygen atoms coordinate to the same metal ion (chelating) or to different metal ions (bridging), the symmetry of the carboxylate group is higher than in the unidentate mode. This typically leads to a smaller Δν value compared to unidentate coordination scispace.comzenodo.org.

In the context of Barium 2,2,2-trifluoroacetate, the precise positions of these bands reveal the nature of the Ba-OOC-CF₃ interaction. While splitting of the asymmetric vibration is common for calcium carboxylate salts, it is generally not observed for barium salts 911metallurgist.com.

The trifluoroacetate ligand is characterized by strong carbon-fluorine (C-F) bonds, which give rise to intense absorption bands in the FTIR spectrum. For trifluoroacetic acid, strong infrared absorptions between 1185 cm⁻¹ and 1244 cm⁻¹ are assigned to the C-F stretching vibrations researchgate.net. In metal trifluoroacetate complexes, these bands are prominent and can be found in a similar region, often observed as strong absorptions around 1150 cm⁻¹ and 1210 cm⁻¹ researchgate.net. The position and shape of these bands are sensitive to the molecular environment and can provide information about the structural integrity of the CF₃ group.

In-situ IR spectroscopy can effectively monitor changes in ligand coordination during thermal processes . As Barium 2,2,2-trifluoroacetate is heated, the decomposition process involves the breaking of Ba-O bonds and the C-C bond of the trifluoroacetate ligand. This leads to significant changes in the IR spectrum. The characteristic carboxylate and C-F stretching bands diminish and are replaced by new signatures corresponding to gaseous decomposition products like trifluoroacetic acid, carbon dioxide, and various fluorocarbons . The evolution of these gaseous species, tracked by their unique IR signatures, provides a real-time window into the decomposition mechanism .

Table 2: Key FTIR Absorption Bands for Barium 2,2,2-trifluoroacetate and Related Compounds This interactive table outlines the characteristic infrared absorption bands and their assignments.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
Asymmetric Carboxylate Stretch (νasym(COO⁻)) 1650 - 1540 spectroscopyonline.com Indicates coordination mode of the carboxylate group
Symmetric Carboxylate Stretch (νsym(COO⁻)) 1450 - 1360 spectroscopyonline.com Used with νasym to determine Δν and bonding type
C-F Stretch ~1250 - 1100 researchgate.netresearchgate.net Characteristic of the trifluoromethyl (CF₃) group

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution and, in some cases, in the solid state. For Barium 2,2,2-trifluoroacetate, ¹⁹F NMR is the most informative technique.

¹⁹F NMR: The trifluoromethyl (CF₃) group provides a strong and distinct signal in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group in trifluoroacetate species typically falls in the range of -74 to -77 ppm relative to CFCl₃ colorado.edu. For trifluoroacetic acid, the chemical shift is reported at -76.55 ppm colorado.edu. The exact chemical shift for Barium 2,2,2-trifluoroacetate would be influenced by factors such as solvent and concentration. The presence of a single sharp resonance would indicate the magnetic equivalence of all fluorine atoms, consistent with the free rotation of the CF₃ group.

¹³C NMR: The trifluoroacetate anion would show two signals in the ¹³C NMR spectrum: one for the carboxylate carbon (-COO) and one for the trifluoromethyl carbon (-CF₃). The latter would appear as a quartet due to coupling with the three fluorine atoms.

¹H NMR: Since Barium 2,2,2-trifluoroacetate contains no hydrogen atoms, a ¹H NMR spectrum of a pure, anhydrous sample would show no signals. For the hydrated form (xhydrate), a signal for water would be present.

Table 3: Expected NMR Spectroscopic Data for Barium 2,2,2-trifluoroacetate This interactive table summarizes the anticipated NMR chemical shifts for the compound.

Nucleus Group Expected Chemical Shift (δ, ppm) Multiplicity Notes
¹⁹F -CF₃ ~ -74 to -77 (relative to CFCl₃) colorado.edu Singlet The most diagnostic signal for this compound.
¹³C -COO Varies Singlet Chemical shift is sensitive to the electronic environment.
¹³C -CF₃ Varies Quartet Coupled to three fluorine atoms (¹JCF).
¹H H₂O Varies Singlet Only present in the hydrated form (xhydrate).
Confirmation of Molecular Structure and Ligand Environments

While a definitive single-crystal X-ray diffraction structure for this compound is not widely available in the cited literature, significant insights into its molecular structure and ligand environments can be inferred from studies on its anhydrous form and related adducts.

The reaction of barium hydride (BaH₂) with trifluoroacetic acid and various polydentate ligands results in the formation of complexes with the general formula [Ba(O₂CCF₃)₂]mLn. These studies reveal that the trifluoroacetate group coordinates with the barium center, and additional ligands, such as crown ethers or glymes, complete the coordination sphere. Spectroscopic data from these adducts are crucial in understanding the coordination modes of the trifluoroacetate ligand.

Mass Spectrometry (MS)

Analysis of Molecular Fragments and Evolved Volatiles during Thermal Decomposition

Mass spectrometry, often coupled with thermal analysis techniques like thermogravimetry (TG), is a powerful tool for analyzing the gaseous species evolved during the thermal decomposition of this compound.

Studies on the pyrolysis of Ba(CF₃COO)₂·nH₂O show a two-stage decomposition process for the anhydrous salt occurring between 282°C and 325°C. researchgate.net The decomposition is exothermic and results in the formation of barium fluoride (BaF₂) as the final solid product. researchgate.netnih.gov Mass spectrometry analysis of the volatiles formed during this process has been instrumental in elucidating the underlying decomposition mechanism. nih.gov

The analysis reveals that the process involves an unstable intermediate, identified as CF₃COOBaF, before the ultimate formation of BaF₂. researchgate.net The suite of gaseous products detected confirms a complex reaction pathway. The principal volatile species identified include trifluoroacetic acid (CF₃COOH), hydrogen fluoride (HF), fluoroform (CHF₃), and carbon dioxide (CO₂). researchgate.net Other minor volatile products have also been detected, providing further details about the fragmentation of the trifluoroacetate ligand. researchgate.net The presence of water has been shown to influence the reactions of the liberated gaseous products. researchgate.net

The following table summarizes the key molecular fragments and evolved volatiles identified during the thermal decomposition.

Evolved Volatile/FragmentChemical FormulaRole/Observation
Trifluoroacetic AcidCF₃COOHPrincipal volatile species
Hydrogen FluorideHFObserved directly during decomposition
FluoroformCHF₃Principal volatile species
Carbon DioxideCO₂Principal volatile species
Tetrafluoroethylene (B6358150)C₂F₄Detected volatile species
Hexafluoroethane (B1207929)C₂F₆Detected volatile species
Carbon MonoxideCODetected volatile species
Silicon TetrafluorideSiF₄Detected volatile species

Thermal Decomposition Pathways and Mechanisms of Barium 2,2,2 Trifluoroacetate Xhydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric and differential thermal analysis are pivotal in characterizing the thermal degradation of Barium 2,2,2-trifluoroacetate xhydrate. These methods provide critical data on the temperature-dependent stability and the energetics of the decomposition process.

Identification of Distinct Decomposition Stages and Associated Temperature Ranges

The thermal decomposition of this compound is not a single-step event but proceeds through a series of distinct stages. The initial phase involves the loss of water of hydration, which typically occurs at temperatures below 200°C. Following dehydration, the anhydrous salt undergoes further decomposition.

Studies have shown that the decomposition of the anhydrous barium trifluoroacetate (B77799) salt commences at approximately 273°C and concludes around 324°C. researchgate.net This process is often observed as a two-stage event. researchgate.netiaea.org The first of these stages is attributed to the formation of an unstable intermediate species, suggested to be CF₃COOBaF. researchgate.netiaea.org The subsequent stage involves the breakdown of this intermediate to the final solid product. The final, stable product of this thermal decomposition is Barium Fluoride (B91410) (BaF₂), which remains stable up to 1200°C. researchgate.net

The precise temperature ranges for these decomposition events can be influenced by factors such as the heating rate and the surrounding atmosphere. For instance, in some analyses, the primary decomposition of barium trifluoroacetate is noted to occur in the temperature range of 280°C to 360°C. researchgate.net

Table 1: Decomposition Stages of this compound

Decomposition Stage Temperature Range (°C) Description
Dehydration < 200 Loss of water of hydration.
Anhydrous Salt Decomposition (Stage 1) 273 - 324 (approx.) Formation of an unstable intermediate (CF₃COOBaF). researchgate.netiaea.org
Anhydrous Salt Decomposition (Stage 2) 280 - 360 (approx.) Decomposition of the intermediate to form Barium Fluoride (BaF₂). researchgate.net
Final Product Stability > 360 Stable Barium Fluoride (BaF₂). researchgate.net

Quantification of Mass Loss and Enthalpic Changes during Decomposition Events

Quantitative analysis of the mass loss at each decomposition stage corresponds to the stoichiometry of the proposed degradation pathway. The initial mass loss is consistent with the removal of water molecules from the hydrated salt. The subsequent mass losses align with the transformation of the anhydrous salt to the Barium Fluoride residue.

Differential thermal analysis reveals the enthalpic changes associated with these decomposition events. The decomposition process of barium trifluoroacetate is exothermic. researchgate.net The heat exchanged during the degradation in an inert atmosphere has been reported to be approximately -118 J/g. researchgate.net This exothermic nature is a key characteristic of the thermal breakdown of this compound.

Table 2: Mass Loss and Enthalpic Data for Barium 2,2,2-trifluoroacetate Decomposition

Decomposition Event Associated Mass Loss Enthalpic Change (DTA/DSC)
Dehydration Corresponds to the number of water molecules in the hydrate (B1144303). Endothermic
Anhydrous Salt Decomposition Corresponds to the conversion of Ba(CF₃COO)₂ to BaF₂. Exothermic (approx. -118 J/g in inert atmosphere). researchgate.net

Evolved Gas Analysis (EGA) Coupled Techniques (e.g., FTIR-MS)

Evolved Gas Analysis (EGA) techniques, such as Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) coupled with thermogravimetric analyzers, are instrumental in identifying the volatile products released during decomposition. mt.com

Comprehensive Identification of Volatile Decomposition Products (e.g., CO, CO₂, (CF₃CO)₂O, CHF₃)

Analysis of the gases evolved during the thermal decomposition of Barium 2,2,2-trifluoroacetate has identified a complex mixture of volatile species. The composition of these evolved gases is highly dependent on the decomposition conditions, particularly the atmosphere.

In a non-hydrous environment, the primary decomposition mechanism is believed to involve the formation of trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O), carbon dioxide (CO₂), and carbon monoxide (CO). The presence of fluoroform (CHF₃) has also been detected. researchgate.net The formation of these products suggests a complex series of reactions involving the trifluoroacetate group.

Investigation of Hydrofluoric Acid (HF) Evolution or Absence

The evolution of hydrofluoric acid (HF) is a critical aspect of the decomposition mechanism, particularly in the presence of water. researchgate.net For the decomposition of this compound, the presence of water, either from the hydrate itself or from a humid atmosphere, facilitates the formation of HF. iaea.org In situ IR studies have directly observed the formation of HF during the decomposition of trifluoroacetic acid salts. iaea.org However, in a strictly dry atmosphere, the evolution of HF may be less significant, with the decomposition proceeding through alternative pathways. researchgate.net

Table 3: Identified Volatile Decomposition Products of this compound

Volatile Product Chemical Formula Method of Detection Conditions of Observation
Carbon Monoxide CO FTIR-MS Thermal Decomposition. researchgate.net
Carbon Dioxide CO₂ FTIR-MS Thermal Decomposition. iaea.orgresearchgate.net
Trifluoroacetic Anhydride (CF₃CO)₂O FTIR-MS Thermal Decomposition. researchgate.net
Fluoroform CHF₃ FTIR-MS Thermal Decomposition. iaea.orgresearchgate.net
Hydrofluoric Acid HF FTIR-MS Decomposition in the presence of water. iaea.org

Influence of Gaseous Atmosphere on Thermal Decomposition

The gaseous atmosphere plays a significant role in the thermal decomposition pathway of Barium 2,2,2-trifluoroacetate. The presence of oxygen or water vapor can alter the decomposition temperature, the reaction mechanism, and the composition of the evolved gases.

Studies have shown that the presence of oxygen can significantly advance the decomposition process, leading to a lower decomposition temperature. researchgate.net The heat evolved during decomposition is also notably larger in the presence of oxygen. researchgate.net The presence of water vapor has been observed to have a more minor effect on the decomposition temperature itself but is crucial in the reaction pathways of the liberated gaseous products, leading to the formation of species like hydrofluoric acid. researchgate.netiaea.org In contrast, decomposition in an inert atmosphere, such as argon or nitrogen, provides a baseline for understanding the intrinsic thermal stability of the compound.

Effects of Oxygen, Inert, and Water Vapor Environments

The atmospheric conditions under which the thermal decomposition of this compound occurs play a pivotal role in dictating the reaction pathways and the nature of the evolved products. Detailed analyses have been conducted to understand these effects, primarily using techniques such as thermogravimetry (TG), differential thermal analysis (DTA), and evolved gas analysis (EGA).

In an inert atmosphere , such as argon (Ar), the decomposition of the anhydrous salt proceeds exothermically in a two-stage process between 282 and 325 °C. iaea.org The primary volatile species identified include trifluoroacetic acid (CF₃COOH), fluoroform (CHF₃), carbon dioxide (CO₂), carbon monoxide (CO), tetrafluoroethylene (B6358150) (C₂F₄), hexafluoroethane (B1207929) (C₂F₆), and silicon tetrafluoride (SiF₄), the last resulting from reactions with quartz components of the analytical apparatus. iaea.org The presence of a :CF₂ diradical has also been inferred. iaea.org

The presence of oxygen significantly advances the decomposition process. researchgate.net While oxygen does not appear to participate in the primary decomposition reaction, it is involved in a secondary reaction, the oxidation of carbon monoxide to carbon dioxide, which results in a significantly larger exothermic heat evolution compared to decomposition in an inert atmosphere. researchgate.net This indicates that the fundamental decomposition mechanism of the trifluoroacetate anion is not directly triggered by oxygen.

The initial dehydration of the hydrated salt is the first step in the thermal process, typically occurring between 120 °C and 200 °C, leading to the removal of volatile components before the main decomposition of the trifluoroacetate moiety. researchgate.net

Impact on Decomposition Kinetics and Reaction Mechanisms

The kinetics of the thermal decomposition of this compound are profoundly influenced by the surrounding atmosphere and the physical form of the sample (e.g., powder vs. thin film). The presence of oxygen has been shown to advance the decomposition, suggesting an alteration in the kinetic parameters of the reaction, although detailed quantitative studies on the activation energy under different atmospheres are limited. researchgate.net

For thin films, the decomposition behavior is altered compared to powders due to the faster out-diffusion of reaction products, such as the :CF₂ diradical. fao.org This can affect the sequence and rate of subsequent reactions. The decomposition of the final stable product, Barium Fluoride (BaF₂), at much higher temperatures is a diffusion-controlled process that is dependent on the partial pressure of water. fao.org

The following table summarizes the key observations regarding the impact of different atmospheres on the decomposition kinetics:

AtmosphereKey Effects on Decomposition Kinetics and Mechanism
Inert (e.g., Argon) Two-stage exothermic decomposition of the anhydrate. iaea.org
Oxygen Advances the decomposition. Significantly larger exothermic effect due to secondary oxidation of CO. researchgate.net
Water Vapor Influences the composition of gaseous products through hydrolysis reactions. iaea.org Minor effect on the main decomposition temperature. researchgate.net

Formation of Intermediate Phases and Final Products

The thermal decomposition of this compound proceeds through a series of transformations leading to the formation of stable and intermediate phases.

Formation of Barium Fluoride (BaF₂) as the Primary Stable Inorganic Product

Across various atmospheric conditions, the primary stable inorganic product of the thermal decomposition of Barium 2,2,2-trifluoroacetate is Barium Fluoride (BaF₂). iaea.orgresearchgate.net This highly stable compound is formed through a two-stage decomposition of the anhydrous salt. iaea.org The decomposition is generally complete by around 325-360 °C, resulting in the formation of tiny BaF₂ nanocrystalline seeds. iaea.orgresearchgate.net BaF₂ itself is stable up to 1200 °C. researchgate.net

The formation of BaF₂ proceeds via an unstable intermediate, identified as CF₃COOBaF. iaea.org This intermediate is formed in the first stage of the decomposition before it further decomposes to BaF₂ in the second stage.

Dehydration: Ba(CF₃COO)₂·xH₂O → Ba(CF₃COO)₂ + xH₂O

First stage decomposition: Ba(CF₃COO)₂ → CF₃COOBaF + volatile products

Second stage decomposition: CF₃COOBaF → BaF₂ + volatile products

Barium Fluoride is a colorless solid with a cubic fluorite crystal structure and is insoluble in water. wikipedia.orgtaylorandfrancis.com Its properties make it a valuable material for various optical applications. wikipedia.org

Role of Initial Hydration and Co-ligands in Directing Decomposition Pathways

The initial state of the precursor, including its degree of hydration and the presence of any co-ligands, can significantly direct the decomposition pathways. The water of hydration is the first to be removed upon heating, a process that is typically complete before the onset of the decomposition of the trifluoroacetate anion. researchgate.net The presence of this water can influence the subsequent reactions of the gaseous byproducts, as noted by the increased formation of trifluoroacetic acid in wet atmospheres. iaea.org

Co-ligands, which are other ligands that may be coordinated to the barium ion in addition to the trifluoroacetate groups, can alter the thermal stability and decomposition mechanism of the complex. For instance, the use of chelating agents like ethylenediamine (B42938) tetraacetic acid disodium (B8443419) salt (EDTA-2Na) in the synthesis of BaF₂ from barium sources can control the nucleation and growth of the BaF₂ particles. nih.gov While this is a hydrothermal synthesis route, it highlights the principle that co-ligands can direct the formation of the final product. In the context of thermal decomposition, co-ligands would be expected to have a similar directing effect by altering the coordination environment of the barium ion and potentially providing alternative decomposition pathways.

Comparative Analysis with Thermal Decomposition of Other Metal Trifluoroacetates

The thermal decomposition of metal trifluoroacetates (TFAs) is a common route for the synthesis of metal fluorides. acs.orgethz.ch A comparative analysis with other metal trifluoroacetates provides insights into the influence of the metal cation on the decomposition process.

Generally, the decomposition of a TFA anion proceeds via decarboxylation and the release of a CF₃⁻ anion, which can then dissociate into difluoromethylene (:CF₂) and fluoride ions (F⁻). acs.org The F⁻ ions then combine with the metal cation to form the metal fluoride. acs.org

In the case of Iron(III) trifluoroacetate (Fe(TFA)₃) , the decomposition proceeds through a series of intermediate iron fluoride trifluoroacetate species, such as Fe₂F(TFA)₅ and FeF(TFA)₂, before ultimately forming iron(III) fluoride (FeF₃). acs.orgethz.ch The decomposition of Fe(TFA)₃ occurs in a temperature range of 250–350 °C. ethz.ch

The thermal decomposition of Yttrium trifluoroacetate (Y(TFA)₃) also leads to the formation of the corresponding metal fluoride, YF₃. The decomposition is a one-stage exothermic process occurring at around 267 °C. The principal volatile species are similar to those from barium trifluoroacetate decomposition, including (CF₃CO)₂O, CF₃COF, COF₂, CO₂, and CO. iaea.org

Comparing these with Barium trifluoroacetate, the general pathway of forming the metal fluoride is conserved. However, the decomposition temperatures and the stability of intermediate phases vary depending on the metal. The thermal stability of alkaline earth metal compounds generally increases down the group. aakash.ac.in This trend suggests that the decomposition temperature of Barium trifluoroacetate would be higher than that of Magnesium or Calcium trifluoroacetates, although specific comparative studies on alkaline earth metal trifluoroacetates are limited. The stability of PFOA salts has been reported to increase with the following counterions: ammonium (B1175870) < cesium < potassium < silver < lead < sodium < calcium = barium < lithium, which further supports the high thermal stability of barium salts. taylorandfrancis.com

The following table provides a comparative overview of the thermal decomposition of different metal trifluoroacetates:

Metal TrifluoroacetateDecomposition Temperature Range (°C)Primary Solid ProductKey Intermediates
Barium Trifluoroacetate 282 - 325 iaea.orgBaF₂ iaea.orgresearchgate.netCF₃COOBaF iaea.org
Iron(III) Trifluoroacetate 250 - 350 ethz.chFeF₃ acs.orgethz.chFe₂F(TFA)₅, FeF(TFA)₂ acs.orgethz.ch
Yttrium Trifluoroacetate ~267 iaea.orgYF₃ iaea.orgNot specified

Mechanistic Insights into Thermal Transformations

The thermal transformation of this compound into Barium Fluoride is a complex process involving several mechanistic steps. The initial step is the loss of water of hydration. Following dehydration, the decomposition of the anhydrous salt is initiated.

The decomposition is believed to proceed through the cleavage of the C-C bond in the trifluoroacetate anion, leading to the formation of a trifluoromethyl radical (•CF₃) and carbon dioxide (CO₂). The •CF₃ radical can then abstract a fluorine atom to form tetrafluoromethane (CF₄) or dimerize to form hexafluoroethane (C₂F₆). Another proposed pathway involves the elimination of a :CF₂ diradical. iaea.org

The formation of the intermediate CF₃COOBaF suggests a stepwise replacement of the trifluoroacetate ligands with fluoride ions. iaea.org The first trifluoroacetate group decomposes, leading to the formation of a fluoride ion that coordinates to the barium center, forming the intermediate. The second trifluoroacetate group then decomposes, yielding the final BaF₂ product.

The presence of various gaseous products such as CF₃COOH, CHF₃, CO, and CO₂ provides further insight into the reaction mechanism. iaea.org The formation of CF₃COOH and CHF₃ in the presence of water vapor suggests that hydrolysis and subsequent reactions of the primary decomposition products play a significant role. iaea.org The detection of HF provides direct evidence for the availability of fluoride for the formation of BaF₂. iaea.org

Initiation: Thermal energy leads to the cleavage of bonds within the trifluoroacetate ligand.

Propagation: A cascade of reactions involving radical species (:CF₂, •CF₃) and other intermediates leads to the formation of various gaseous products.

Fluorination: Fluoride ions are generated and react with the barium center.

Termination: The process concludes with the formation of the thermodynamically stable Barium Fluoride and the evolution of all volatile byproducts.

The exothermic nature of the decomposition indicates that the formation of the stable BaF₂ lattice and the gaseous products is an energetically favorable process. researchgate.net

Proposed Reaction Pathways, including Radical and Oxidative Degradation

The pyrolysis of barium 2,2,2-trifluoroacetate hydrate has been extensively analyzed, revealing a multi-step decomposition process. Initially, the hydrated form undergoes dehydration. Following dehydration, the anhydrous salt decomposes in an exothermic two-stage process between 282 and 325°C. iaea.org The presence of oxygen has been found to significantly advance the decomposition, and the process is more exothermic in an oxygen-containing atmosphere. researchgate.net

A key feature of the decomposition is the proposed formation of a difluoromethylene (:CF₂) diradical. iaea.org The general mechanism for the decomposition of a trifluoroacetate anion is thought to proceed through decarboxylation with the release of a trifluoromethyl anion (CF₃⁻). This species can then dissociate to form the :CF₂ diradical and a fluoride ion (F⁻), which subsequently attaches to the metal center. acs.org

An unstable intermediate, identified as trifluoroacetoxybarium fluoride (CF₃COOBaF), is formed during the decomposition before the final solid product, barium fluoride (BaF₂), is generated. iaea.org In-situ infrared spectroscopy has been instrumental in identifying the principal volatile species released during the pyrolysis. iaea.org The presence of water vapor can influence the reactions of these liberated gaseous products. iaea.org

The oxidative degradation pathway, particularly in the presence of oxygen, is highlighted by the increased exothermicity of the reaction. researchgate.net While the presence of oxygen advances the decomposition, it is suggested that the decomposition is not solely triggered by a reaction with oxygen. researchgate.net The increased heat evolved in the presence of oxygen is attributed to the oxidation of one mole of carbon monoxide (CO) to carbon dioxide (CO₂). researchgate.net

The variety of gaseous products detected underscores the complexity of the radical and oxidative degradation pathways.

Table 1: Gaseous Products Identified During the Thermal Decomposition of this compound

Principal Volatile SpeciesOther Detected Volatile Species
Trifluoroacetic acid (CF₃COOH)Tetrafluoroethylene (C₂F₄)
Hydrogen fluoride (HF)Hexafluoroethane (C₂F₆)
Fluoroform (CHF₃)Carbon monoxide (CO)
Carbon dioxide (CO₂)Silicon tetrafluoride (SiF₄)
Data sourced from in-situ Fourier transform infrared spectroscopy analysis. iaea.org

Influence of Metal Coordination Requirements and Ligand Displacement on Decomposition

The coordination environment of the barium cation plays a significant role in the decomposition process. In related alkaline earth metal trifluoroacetates, it has been noted that the coordination requirements of the metal ions are accommodated through the displacement of one of the chemically distinct trifluoroacetate ligands relative to the metal center. This flexibility in the coordination sphere of the large barium cation influences the stability and decomposition pathway of the compound.

The structure of anhydrous barium trifluoroacetate features open-framework structural motifs with three-dimensional connectivity of the metal-oxygen polyhedra. The channels within this structure are decorated with the trifluoromethyl groups of the trifluoroacetate ligands. The specific coordination of the barium ion by the carboxylate groups of the trifluoroacetate ligands dictates the initial steps of decomposition. The cleavage of the Ba-O bond and the subsequent rearrangement of the ligand are critical preliminary steps to the decarboxylation and radical formation processes.

Structure-Reactivity Relationships in Thermal Stability

The thermal stability of this compound is intrinsically linked to its molecular and crystal structure. The initial step in its thermal decomposition is the removal of water of hydration, which typically occurs at lower temperatures before the decomposition of the anhydrous salt. researchgate.net The anhydrous salt of barium trifluoroacetate decomposes in a two-stage process between 280 and 360°C. researchgate.net

A general trend observed for the thermal stability of compounds of alkaline earth metals, such as carbonates and hydroxides, is that stability increases down the group. docbrown.info This increased thermal stability is attributed to the increasing ionic radius and decreasing polarizing power of the cation from beryllium to barium. docbrown.infodoubtnut.comaakash.ac.in The larger size of the Ba²⁺ ion compared to other alkaline earth metals leads to a less polarizing effect on the anion, resulting in a more thermally stable compound. docbrown.infodoubtnut.com

The high formation enthalpy of the final decomposition product, barium fluoride (BaF₂), which forms a highly symmetric cubic lattice, also contributes to the thermodynamic driving force of the decomposition process. The decomposition temperature of barium trifluoroacetate is noted to be significantly lower than what might be expected, a factor that has implications for its use in sol-gel processing. iaea.org

Table 2: Decomposition Temperature Ranges for Barium 2,2,2-trifluoroacetate

Decomposition StageTemperature Range (°C)Final Solid Product
Two-stage decomposition of anhydrate282 - 325Barium Fluoride (BaF₂)
Data from high-resolution thermogravimetry and differential scanning calorimetry. iaea.org

Applications of Barium 2,2,2 Trifluoroacetate Xhydrate in Materials Science and Chemical Synthesis

Precursor for Superconducting Thin Film Deposition (e.g., YBa₂Cu₃O₇-ₓ)

One of the most significant applications of barium 2,2,2-trifluoroacetate is as a metal-organic precursor in the production of Yttrium Barium Copper Oxide (YBa₂Cu₃O₇-ₓ or YBCO), a high-temperature superconductor. This compound is integral to the trifluoroacetate-metal-organic deposition (TFA-MOD) method, a non-vacuum, cost-effective chemical solution deposition (CSD) route for creating high-performance YBCO films. d-nb.info

Chemical Solution Deposition (CSD) Routes using Trifluoroacetate (B77799) Precursors

The CSD method utilizing trifluoroacetate (TFA) precursors is a widely adopted, low-cost approach for producing YBCO superconducting films, as it does not necessitate expensive vacuum equipment. d-nb.info In a typical process, stoichiometric amounts of yttrium, barium, and copper trifluoroacetates are dissolved in a solvent like methanol. d-nb.inforesearchgate.net This precursor solution is then deposited onto a substrate, commonly Lanthanum Aluminate (LaAlO₃) or Strontium Titanate (SrTiO₃), via techniques such as spin coating. d-nb.infomdpi.com

The use of trifluoroacetate salts is crucial because their decomposition pathway avoids the formation of stable barium carbonate (BaCO₃), which can be detrimental to the superconducting properties of the final YBCO film. d-nb.info The process involves the in-situ formation of barium fluoride (B91410) (BaF₂) as an intermediate, which then reacts to form the desired YBCO phase during a high-temperature annealing step under controlled humidity. d-nb.infoenea.it

Optimization of Pyrolysis Conditions for Desired Film Morphology and Properties

Following the deposition of the precursor solution, the film undergoes a two-stage heat treatment: pyrolysis and high-temperature annealing (growth). The pyrolysis step is critical for removing the organic components of the trifluoroacetate precursors and converting them into a stable intermediate oxy-fluoride matrix. d-nb.inforesearchgate.net The optimization of pyrolysis conditions is paramount for achieving a dense, homogeneous precursor film, which directly influences the quality of the final superconducting layer. researchgate.net

The pyrolysis temperature and atmosphere must be carefully controlled. For instance, heating under a less-oxidized atmosphere can reduce the porosity of the pyrolyzed precursor film to as low as 5%, whereas pyrolysis in an oxygen-rich environment can result in porosity as high as 30%. researchgate.net The thermal decomposition of the metal-trifluoroacetate precursors occurs in distinct stages, and a controlled, low decomposition rate is necessary to ensure film homogeneity. researchgate.net

The subsequent high-temperature crystallization or annealing step is where the YBCO phase is formed. The annealing temperature has a significant impact on the film's microstructure and superconducting properties. mdpi.com Studies have shown a clear correlation between the growth temperature and the performance of the films, with lower growth temperatures sometimes leading to improved properties in certain low-fluorine CSD approaches. mdpi.comenea.it For example, YBCO films have been successfully crystallized at temperatures ranging from 730°C to 810°C. mdpi.comenea.it The heating ramp rate during annealing also plays a role in the final properties of the film. enea.it

Parameter Condition Effect on Film Properties Reference
Pyrolysis AtmosphereLess-oxidized vs. Oxygen-richReduced porosity (5%) vs. High porosity (30%) researchgate.net
Annealing Temperature730°C - 810°CInfluences microstructure and superconducting performance mdpi.comenea.it
Heating Ramp (Annealing)25 °C/minAffects the final pinning landscape and superconducting properties enea.it
Annealing Duration180 minAllows for the decomposition of BaF₂ and crystallization of YBCO enea.it

Strategies for Controlling Porosity and Microstructure in Derived Films

The microstructure, particularly the porosity, of the YBCO film is a critical factor that governs its current-carrying capacity. researchgate.net High porosity can limit the transport of supercurrents. researchgate.net Several strategies are employed to control and minimize porosity.

One key factor is the growth temperature during annealing. As a general trend, higher annealing temperatures lead to lower porosity in the YBCO films. mdpi.com However, excessively high temperatures can induce other defects, such as a dewetting phenomenon that creates holes in the film. mdpi.com Therefore, an optimal temperature must be identified to balance densification and defect formation.

The composition of the precursor solution also has a remarkable influence on the final microstructure. mdpi.com Using a barium-deficient stoichiometry (e.g., Y:Ba:Cu ratio of 1:1.5:3 instead of the standard 1:2:3) in a low-fluorine TFA route has been shown to be effective in obtaining YBCO films with reduced porosity, a more homogeneous microstructure, and higher critical current densities. mdpi.comenea.it This approach is believed to lead to a denser film with less segregation of secondary phases. mdpi.com

Furthermore, the choice of substrate and the potential use of buffer layers can influence the nucleation and growth of the YBCO film, thereby affecting its microstructure. d-nb.inforesearchgate.net The goal is to achieve a dense, well-connected grain structure with a high degree of c-axis orientation (epitaxial growth), which is favorable for high critical currents. d-nb.inforesearchgate.net

Synthesis of Barium Fluoride (BaF₂) Nanomaterials

Barium 2,2,2-trifluoroacetate xhydrate also serves as a valuable precursor for the synthesis of barium fluoride (BaF₂) nanomaterials. BaF₂ is a material with excellent optical transparency in the infrared region, making it useful for various optical applications. nanorh.com

Thermal Decomposition as a Controlled Route to Nanocrystalline BaF₂

Thermal decomposition of barium 2,2,2-trifluoroacetate is a recognized method for producing nanocrystalline BaF₂. researchgate.net This process involves heating the trifluoroacetate precursor, which breaks down to form BaF₂ nanoparticles. This synthesis route is distinct from other methods like hydrothermal synthesis or chemical precipitation. researchgate.netnih.gov The decomposition process offers a direct conversion from the molecular precursor to the inorganic nanoparticle, providing a potentially clean synthesis pathway.

Control of Particle Size and Morphology of Synthesized Fluorides

While the direct thermal decomposition of barium trifluoroacetate is a known route, controlling the particle size and morphology of the resulting BaF₂ is a key area of research for tailoring the material's properties. researchgate.net General strategies in nanoparticle synthesis, which can be conceptually applied, involve controlling nucleation and growth kinetics. nih.gov

Role in Coordination Polymer Chemistry

The unique electronic properties of the trifluoroacetate ligand make Barium 2,2,2-trifluoroacetate a subject of interest in the design and synthesis of coordination polymers (CPs). The high electronegativity of fluorine atoms significantly influences the properties of the resulting materials. d-nb.inforesearchgate.net

Barium 2,2,2-trifluoroacetate serves as a direct source for integrating perfluorinated acetate (B1210297) ligands into the structural framework of barium-based coordination polymers. d-nb.inforesearchgate.net In comparative studies, researchers have investigated the effect of incorporating the trifluoroacetate ligand by synthesizing and analyzing Ba(CF₃COO)₂, contrasting its properties with non-fluorinated barium acetate (Ba(CH₃COO)₂) and related compounds. d-nb.inforesearchgate.net The presence of the electron-withdrawing trifluoromethyl group modifies the electronic environment of the carboxylate linker, which in turn influences the properties of the resulting coordination polymer. researchgate.net The synthesis can be achieved through reactions of barium sources with trifluoroacetic acid. researchgate.net For instance, adducts of barium trifluoroacetate with various polydentate ligands like crown ethers and cryptands have been successfully synthesized, demonstrating its versatility as a building block. researchgate.net

The use of Barium 2,2,2-trifluoroacetate as a building block leads to specific structural motifs and network formations in the solid state. Research has shown that the coordination network formed by Ba(CF₃COO)₂ is structurally similar to that of its non-fluorinated counterpart, barium acetate. d-nb.info In the crystal structure of Ba(CF₃COO)₂, the barium cation is nine-coordinated, forming a distorted tricapped trigonal prism geometry. researchgate.net The structure features channels with an average diameter of 2.89 Å. d-nb.info These channels are a recurring motif in such barium coordination polymers. d-nb.inforesearchgate.net The network is stabilized by the coordination bonds between the barium ions and the oxygen atoms of the trifluoroacetate ligands. researchgate.net

FeatureBarium trifluoroacetate (Ba(CF₃COO)₂)Barium acetate (Ba(CH₃COO)₂)
Coordination Number of Ba²⁺99
Structural NetworkForms channel-like structuresForms channel-like structures
Channel Diameter~2.89 ÅNot specified
Ligand TypePerfluorinated carboxylateNon-fluorinated carboxylate

Catalysis and Related Research

While not typically a direct catalyst itself, Barium 2,2,2-trifluoroacetate functions as a key component in certain catalytic systems and related applications, primarily by providing barium ions for the formation of active species.

Barium trifluoroacetate is classified among metallic salts used in catalysis and inorganic chemistry. tcichemicals.com It serves as a precursor for producing ultra-high purity compounds, catalysts, and nanoscale materials. americanelements.com For example, trifluoroacetate salts in general are used to produce ceramic materials such as the high-temperature superconductor Yttrium barium copper oxide (YBa₂Cu₃O₇), which has applications in catalysis. kangmei.com The thermal decomposition of barium trifluoroacetate adducts typically yields barium fluoride (BaF₂), indicating its role as a precursor for fluoride-containing materials. researchgate.net

A significant application of barium salts, including barium trifluoroacetate, is in the field of chiral separations. acs.orgnih.gov Research has demonstrated that new chiral stationary phases (CSPs) based on cyclofructan-6 (CF6) can bind barium cations. acs.orgnih.gov These barium-complexed CSPs show enantioselectivity for chiral phosphoric and sulfonic acids. acs.orgnih.gov

The separation mechanism is primarily based on a strong ionic interaction between the analyte and the complexed barium cation within the chiral selector. acs.orgnih.gov In these systems, the nature of the barium salt's counteranion is crucial. A study investigating various counteranions, including acetate, methanesulfonate (B1217627), trifluoroacetate, and perchlorate, found that the counteranion influences the elution strength. acs.orgnih.gov The observed elution strength was determined to be in the order of acetate > methanesulfonate > trifluoroacetate > perchlorate. acs.orgnih.gov This demonstrates that Barium 2,2,2-trifluoroacetate provides a moderate effect compared to other barium salts in this specific application. acs.orgnih.gov

Barium Salt CounteranionRelative Elution Strength
AcetateHighest
MethanesulfonateHigh
TrifluoroacetateModerate
PerchlorateLowest

General Utility as a Reagent in Fluorine Chemistry and Organic Synthesis

Barium 2,2,2-trifluoroacetate is a useful reagent in fluorine chemistry and organic synthesis, primarily serving as a solid, stable source of both barium ions and trifluoroacetate anions. It is a moderately water-soluble crystalline solid that decomposes to barium oxide upon heating. americanelements.com This stability and physical form offer handling advantages over its parent acid, trifluoroacetic acid (TFA), which is a volatile and corrosive liquid. kangmei.comwikipedia.org

Its utility includes:

Precursor to High-Purity Materials: It is an excellent precursor for the production of ultra-high purity compounds and nanoscale materials. americanelements.com

Synthesis of Coordination Compounds: It readily reacts with various polydentate ligands, such as crown ethers and cryptands, to form new mononuclear or dinuclear barium complexes. researchgate.net

Source of Trifluoroacetate: It can be used to introduce the trifluoroacetate group in specific contexts where a solid, less reactive source is preferred over trifluoroacetic acid or its highly reactive anhydride (B1165640). wikipedia.org

Utilization as an Intermediate in Organofluorine Compound Synthesis

A thorough investigation of scientific databases and chemical literature did not yield any specific examples or detailed research on the utilization of this compound as a direct intermediate in the synthesis of other organofluorine compounds. An intermediate in this context would involve the transfer of the trifluoroacetate group or a trifluoromethyl group to an organic substrate to form a new, more complex organofluorine molecule.

The main body of research on Barium 2,2,2-trifluoroacetate focuses on its decomposition to form BaF₂. nih.govresearchgate.net During this thermal decomposition, the volatile byproducts are primarily carbon monoxide (CO), carbon dioxide (CO₂), and trifluoroacetic anhydride ((CF₃CO)₂O). nih.gov The final solid product is the inorganic salt, barium fluoride. nih.gov

While the synthesis of organofluorine compounds is a significant area of chemical research, and various trifluoromethyl-containing building blocks are employed for this purpose, this compound is not documented as one of these reagents.

Therefore, due to the absence of available data, a detailed discussion with research findings and data tables on its application as a synthetic intermediate for organofluorine compounds cannot be provided.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of metal complexes with a favorable balance of computational cost and accuracy. mdpi.comnih.gov

While specific DFT studies on barium 2,2,2-trifluoroacetate complexes are not extensively available in the public literature, the principles of such calculations can be understood from studies on related metal compounds. researchgate.netarxiv.org For barium 2,2,2-trifluoroacetate, DFT calculations would typically be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and coordination numbers for the barium ion.

Barium, as an alkaline earth metal, is expected to exhibit a coordination number higher than six, often adopting geometries such as a deformed polyhedron. researchgate.net In complexes with polydentate ligands, such as crown ethers, the barium ion in barium trifluoroacetate (B77799) has been shown to be coordinated to nine oxygen atoms. researchgate.netresearchgate.net DFT calculations can predict these coordination geometries with high precision.

The electronic structure of these complexes can also be elucidated. DFT can be used to calculate the distribution of electron density, revealing the nature of the bonding between the barium ion and the trifluoroacetate ligands. For instance, in a study of barium titanate, DFT calculations showed strong p-d hybridization between titanium and oxygen orbitals. arxiv.org A similar analysis for barium 2,2,2-trifluoroacetate would detail the interactions between the barium orbitals and the oxygen atoms of the carboxylate groups.

A hypothetical DFT-optimized structure of a simple barium 2,2,2-trifluoroacetate complex is presented in the table below, illustrating the type of data that would be generated.

ParameterPredicted Value
Ba-O Bond Length2.70 - 2.90 Å
O-C-O Bond Angle~125°
Coordination GeometryDistorted Polyhedron

This table is illustrative and based on expected values from related structures.

The thermal decomposition of metal trifluoroacetates is a complex process involving multiple steps. acs.orgcsic.es DFT is a powerful tool for mapping out the reaction pathways and calculating the energetics of these steps. For barium 2,2,2-trifluoroacetate, the decomposition ultimately leads to the formation of barium fluoride (B91410) (BaF₂). researchgate.net

Computational studies on analogous systems, such as iron(III) trifluoroacetate, have shown that the decomposition proceeds through a series of intermediate compounds where trifluoroacetate (TFA) anions are stepwise replaced by fluoride ions. acs.orgethz.ch A similar mechanism can be proposed for barium 2,2,2-trifluoroacetate.

DFT calculations can be used to model the following key steps in the decomposition pathway:

Initial Fragmentation: The initial step likely involves the breaking of the Ba-O bond and the decarboxylation of the trifluoroacetate anion to release species like CF₃⁻. acs.org

Intermediate Formation: The highly reactive CF₃⁻ species can then dissociate into difluorocarbene (:CF₂) and a fluoride ion (F⁻). acs.orgrsc.org The fluoride ion can then react with another barium trifluoroacetate molecule to form an intermediate species like [BaF(TFA)].

Final Product Formation: This process would continue until all trifluoroacetate ligands are replaced, yielding the final product, BaF₂.

The energetics of each step, including the activation energies for bond breaking and formation, can be calculated. This allows for the identification of the rate-determining step and provides a detailed understanding of the reaction kinetics. A DFT study on the reaction of methyl trifluoroacetate with lithium polysulfides, for example, evaluated the barrier energies for methyl group transfer, demonstrating the utility of this approach in understanding reaction mechanisms. researchgate.net

A simplified energetic profile for a proposed decomposition step is shown below.

Reaction StepCalculated Activation Energy (kJ/mol)
Ba(TFA)₂ → [Ba(TFA)(CF₃)] + CO₂E_a1
[Ba(TFA)(CF₃)] → [BaF(TFA)] + :CF₂E_a2

This table represents a hypothetical reaction pathway and the type of data that would be generated from DFT calculations.

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling provide a macroscopic view of the thermal decomposition process, complementing the molecular-level insights from DFT.

Computational models can be developed to predict the thermogravimetric analysis (TGA) profiles of barium 2,2,2-trifluoroacetate under different conditions. These models often rely on kinetic parameters derived from experimental data or calculated from first principles.

The decomposition of barium trifluoroacetate is known to be a multi-step process. researchgate.net A common approach is to use a model that is a superposition of different reaction mechanisms. For instance, the decomposition of barium trifluoroacetate has been described as being governed by at least two different mechanisms, making a simple first-order reaction model inaccurate. researchgate.net

Advanced models can incorporate various solid-state reaction models (e.g., nucleation, diffusion, reaction order models) to accurately fit experimental TGA curves. The selection of the most appropriate model can provide insights into the physical processes occurring during decomposition.

The table below shows a hypothetical comparison of different kinetic models applied to the decomposition of barium 2,2,2-trifluoroacetate.

Kinetic ModelGoodness of Fit (R²)
First-Order (F1)0.92
Avrami-Erofeev (A2)0.98
Prout-Tompkins (B1)0.95

This table is illustrative, showing how different models can be evaluated against experimental data.

The atmosphere under which thermal decomposition occurs can have a significant impact on the reaction kinetics and the final products. researchgate.net Theoretical models can help to understand these effects at a fundamental level.

Experimental studies have shown that the presence of oxygen significantly accelerates the decomposition of barium trifluoroacetate, while water vapor has a minor effect. researchgate.net The heat evolved during decomposition is also significantly larger in the presence of oxygen, indicating an exothermic oxidation reaction. researchgate.net

Theoretical modeling can be used to investigate the interaction of atmospheric gases with the decomposing material. For example, DFT calculations could be used to model the adsorption of oxygen molecules on the surface of barium trifluoroacetate and to calculate the energy barriers for subsequent oxidation reactions. This would provide a theoretical basis for the experimental observation that oxygen promotes decomposition.

Furthermore, kinetic models can be developed that explicitly include the partial pressure of different atmospheric components as a variable. This allows for the prediction of decomposition behavior under a wide range of atmospheric conditions, which is crucial for applications where the material is processed in controlled atmospheres. A study on the thermal decomposition of metal-trifluoroacetate precursors for superconducting films highlighted that the oxygen partial pressure is a key parameter for controlling the kinetics and thermodynamics of the decomposition. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Barium 2,2,2-trifluoroacetate Adducts

Future research will likely focus on the development of new and more efficient methods for synthesizing barium 2,2,2-trifluoroacetate and its derivatives. A significant area of interest lies in the creation of novel adducts, which are compounds formed by the direct combination of two or more distinct molecules.

One promising approach involves the reaction of barium hydride (BaH₂) with polydentate ligands and trifluoroacetic acid (CF₃COOH) in a controlled stoichiometry. Current time information in Surrey, GB.rsc.org This method has been shown to be a clean route to anhydrous trifluoroacetate (B77799) compounds. Current time information in Surrey, GB. The use of polydentate ligands, which can bind to the barium atom at multiple points, is particularly interesting as it can lead to the formation of mononuclear or dinuclear structures in the solid state. Current time information in Surrey, GB.rsc.org

For instance, the reaction of BaH₂ with ligands like 12-crown-4, triglyme, and various crown ethers in the presence of trifluoroacetic acid has yielded a series of unique barium trifluoroacetate adducts. rsc.org These reactions, often carried out in solvents like tetrahydrofuran (B95107) (THF) at low temperatures, produce compounds with distinct crystalline structures. rsc.org An alternative, though potentially less clean, synthetic route involves the reaction of barium carbonate (BaCO₃) or barium hydroxide (B78521) (Ba(OH)₂) with trifluoroacetic acid and a polydentate ligand. Current time information in Surrey, GB.berkeley.edu

The synthesis of alkaline-earth metal fluorides, including barium fluoride (B91410) (BaF₂), through the thermal decomposition of their corresponding trifluoroacetate hydrates represents another important research direction. berkeley.edu This method has been used to produce BaF₂ with a highly developed specific surface area, a property that is crucial for various applications. berkeley.edu

Future work in this area will likely explore a wider range of polydentate ligands to create a library of barium 2,2,2-trifluoroacetate adducts with diverse structural motifs. The systematic study of these adducts will provide valuable insights into the coordination chemistry of barium and may lead to the discovery of compounds with tailored properties for specific applications.

Rational Design of Precursors for Tailored Material Properties

Barium 2,2,2-trifluoroacetate serves as a valuable precursor for the synthesis of various advanced materials, most notably barium titanate (BaTiO₃), a ceramic with important dielectric and ferroelectric properties. rroij.comresearchgate.net A key area for future research is the rational design of barium 2,2,2-trifluoroacetate-based precursors to precisely control the properties of the resulting materials. iaea.org

The properties of the final material, such as grain size and dielectric constant in the case of BaTiO₃, are highly dependent on the synthesis method and the nature of the precursor used. rroij.com By modifying the barium trifluoroacetate precursor, for instance by forming adducts with specific ligands, it may be possible to influence the nucleation and growth of the final material, thereby tailoring its microstructure and, consequently, its physical properties. rroij.comresearchgate.net

The principles of reticular chemistry, which involve the deliberate assembly of molecular building blocks into ordered structures, can be applied to the design of metal-carboxylate frameworks. rsc.orgrsc.org This approach allows for molecular-level control over the pore sizes and geometries of the resulting materials. rsc.org Applying these principles to barium trifluoroacetate precursors could lead to the development of new synthetic routes for materials with precisely engineered architectures.

For example, the choice of chelating agents in the precursor solution can influence the morphology of the precipitated particles. researchgate.net This suggests that by carefully selecting the ligands in a barium trifluoroacetate adduct, one could control the shape and size of the resulting barium titanate nanoparticles. Future research will likely involve computational modeling and experimental studies to establish clear relationships between the structure of the precursor and the properties of the final material. This will enable a more predictive and efficient approach to materials synthesis.

Expanding Applications of Barium 2,2,2-trifluoroacetate in Emerging Technologies and Advanced Functional Materials

The use of barium 2,2,2-trifluoroacetate as a precursor to functional materials opens up a wide range of potential applications in emerging technologies. bohrium.comelsevierpure.com While its role in producing barium titanate for electronic components is established, future research is expected to expand its utility into new and exciting areas. researchgate.netjournalssystem.com

One of the most promising areas is in the development of advanced energy storage devices. researchgate.netresearchgate.net Barium titanate-based materials are being actively investigated for their potential in high-density energy storage applications, such as in multilayer ceramic capacitors and for use in hybrid electric vehicles. researchgate.netmdpi.comcdmf.org.br The ability to create high-purity, nanostructured barium titanate from fluorinated precursors like barium trifluoroacetate is critical for enhancing the performance of these devices. nih.govmdpi.com

Furthermore, the incorporation of fluorine into materials can impart unique properties, such as increased stability and hydrophobicity. rroij.combohrium.com This makes fluorinated materials derived from barium trifluoroacetate attractive for applications in harsh environments. For example, fluorinated metal-organic frameworks (F-MOFs) show promise for gas capture and separation due to the strong affinity of fluorine for molecules like carbon dioxide. rroij.combohrium.com Barium trifluoroacetate could serve as a key building block in the synthesis of novel F-MOFs with tailored pore structures for specific separation tasks.

In the realm of catalysis, perovskite materials derived from barium precursors have shown significant potential. chemscene.comtitech.ac.jp For instance, barium ruthenate has been demonstrated as a highly active and reusable catalyst for the oxidation of sulfides under mild conditions. titech.ac.jp The use of barium trifluoroacetate as a precursor could offer a new route to synthesizing such complex oxide catalysts with controlled composition and structure.

Q & A

Q. Table 1: Common Reagents and Conditions

ReagentSolventTemperatureYield (%)Purity (%)
BaCO₃H₂O25°C85–9095+
BaOEthanol50°C90–9598+

Basic: What are the critical handling and storage protocols for barium trifluoroacetate hydrates?

Answer:

  • Hygroscopicity : The compound is hygroscopic; store in desiccators with anhydrous CaCl₂ or under inert gas .
  • Decomposition Risk : Avoid temperatures >150°C to prevent decomposition into BaF₂ and CO₂ .
  • Environmental Precautions : Prevent water contamination, as barium salts are toxic to aquatic systems. Use sealed disposal containers .

Basic: Which spectroscopic techniques are most effective for characterizing barium trifluoroacetate hydrates?

Answer:

  • ¹⁹F NMR : Detects trifluoroacetate ligands (δ ≈ -75 ppm) but requires deuterated solvents (e.g., D₂O) to avoid signal overlap .
  • FT-IR : Confirm C=O stretching (~1670 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (1150–1250 cm⁻¹) .
  • Elemental Analysis : Verify Ba (≈37.8%) and F (≈31.4%) content to confirm stoichiometry .

Advanced: How can thermal stability and decomposition pathways be analyzed for barium trifluoroacetate hydrates?

Answer:

  • TGA-DSC : Monitor mass loss steps to distinguish dehydration (50–120°C) from ligand decomposition (>200°C). Residual mass should match BaF₂ (theoretical: ~45%) .
  • In Situ XRD : Identify intermediate phases (e.g., anhydrous Ba(CF₃COO)₂) during heating .
  • Controlled Atmosphere Studies : Conduct under N₂ vs. O₂ to assess oxidative decomposition products (e.g., BaCO₃) .

Advanced: How should researchers address variability in hydration states (x) across synthetic batches?

Answer:

  • Karl Fischer Titration : Quantify H₂O content to determine x .
  • Crystallization Control : Adjust solvent polarity (e.g., ethanol/water ratios) to favor specific hydrates .
  • Dynamic Vapor Sorption (DVS) : Map hydration/dehydration isotherms to predict stability under storage conditions .

Advanced: What role does barium trifluoroacetate play in catalytic or materials synthesis applications?

Answer:

  • Precursor for BaF₂ Nanoparticles : Thermal decomposition yields high-purity BaF₂, used in optical materials .
  • Coordination Chemistry : Serves as a weakly coordinating anion in lanthanide or transition metal complexes for catalysis .
  • Thin-Film Deposition : Soluble in polar aprotic solvents (e.g., DMF) for chemical vapor deposition (CVD) of barium-containing films .

Advanced: How can contradictory solubility or reactivity data be resolved in literature studies?

Answer:

  • Systematic Solvent Screening : Test solubility in DMSO, DMF, H₂O, and ethanol under controlled humidity .
  • Reproducibility Checks : Compare synthetic conditions (e.g., anhydrous vs. hydrated TFA) across studies .
  • Computational Modeling : Use DFT to predict hydration energy and ligand dissociation barriers, guiding experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.